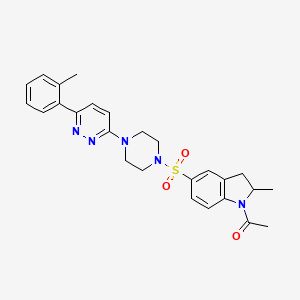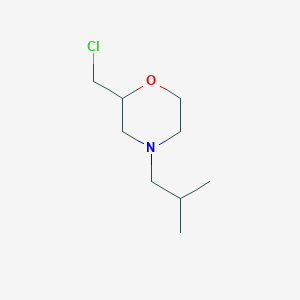![molecular formula C8H3ClN2S B2388003 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile CAS No. 1360959-30-3](/img/structure/B2388003.png)
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound. It has a molecular weight of 194.64 . The compound is a white to light brown solid .
Molecular Structure Analysis
The linear formula of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is C8H3ClN2S . The average mass is 194.641 Da and the monoisotopic mass is 193.970551 Da .Physical And Chemical Properties Analysis
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is a white to light brown solid . The storage temperature is +4°C .Scientific Research Applications
Synthesis and Structural Analysis : A study by Pedrosa et al. (2013) discusses the synthesis and crystal structures of thieno[2,3-b]pyridine phosphoramidates compounds, which are similar to 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile. These compounds were synthesized and characterized using various techniques, including infrared and NMR spectroscopy, and X-ray diffraction. This research contributes to understanding the structural properties and potential applications of similar thienopyridine compounds (Pedrosa et al., 2013).
Facile Preparation and Applications in Kinase Inhibition : Tumey et al. (2008) report a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles, which are key intermediates in the synthesis of various kinase inhibitors. This implies that 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile may have potential applications in the development of kinase inhibitors (Tumey et al., 2008).
Anticancer Activity : Elansary et al. (2012) synthesized a series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and evaluated their anticancer activity. The structures synthesized from similar pyridine carbonitriles showed potent to moderate growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines, suggesting potential applications in cancer treatment (Elansary et al., 2012).
X-ray and Spectroscopic Analysis : Tranfić et al. (2011) conducted a study on the structural analysis of a pyridine derivative, which provides insights into the molecular structure and spectral properties of similar compounds. This research can aid in the understanding of the chemical properties of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile (Tranfić et al., 2011).
Synthesis of Novel Fused Pyridine Systems : A study by Wagner et al. (1993) discusses the synthesis of new pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine derivatives from similar pyridine carbonitriles. Some of these compounds demonstrated respectable antianaphylactic activity, suggesting potential therapeutic applications (Wagner et al., 1993).
Safety And Hazards
properties
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-7-6(1-2-12-7)5(3-10)4-11-8/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKHPONGLHUJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile | |
CAS RN |
1360959-30-3 |
Source


|
| Record name | 7-chlorothieno[2,3-c]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)
![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)



![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)




![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)